Bienvenue dans la boutique en ligne BenchChem!

(+)-Sparteine

Asymmetric Synthesis Chiral Ligand Organolithium

(+)-Sparteine (CAS 492-08-0), also known as pachycarpine, is a naturally occurring quinolizidine alkaloid belonging to the lupin alkaloid family. This enantiomer is a tetracyclic diamine that functions both as a ganglionic blocking agent via competitive inhibition of neuronal nicotinic acetylcholine receptors (nAChRs) and as a sodium channel blocker classified as a Class 1a antiarrhythmic agent.

Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
CAS No. 492-08-0
Cat. No. B1678271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Sparteine
CAS492-08-0
Synonymsalpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine
Molecular FormulaC15H26N2
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4
InChIInChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m1/s1
InChIKeySLRCCWJSBJZJBV-TUVASFSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Sparteine (CAS 492-08-0): Chiral Ligand and Ganglionic Blocker for Asymmetric Synthesis and Ion Channel Research


(+)-Sparteine (CAS 492-08-0), also known as pachycarpine, is a naturally occurring quinolizidine alkaloid belonging to the lupin alkaloid family [1]. This enantiomer is a tetracyclic diamine that functions both as a ganglionic blocking agent via competitive inhibition of neuronal nicotinic acetylcholine receptors (nAChRs) and as a sodium channel blocker classified as a Class 1a antiarrhythmic agent . Unlike its more widely studied enantiomer (−)-sparteine, (+)-sparteine is less abundant in natural sources but provides access to opposite stereochemical outcomes in asymmetric synthesis applications . The compound is typically supplied as a light yellow viscous oily liquid with a purity of ≥98% (GC) and optical purity of ≥99% ee .

Why (+)-Sparteine Cannot Be Replaced by (−)-Sparteine, Racemic Sparteine, or Lupanine in Critical Applications


Substituting (+)-sparteine with (−)-sparteine, racemic mixtures, or structurally related alkaloids like lupanine leads to quantifiably different outcomes that compromise experimental validity and synthetic utility. While (−)-sparteine is widely used as a chiral ligand, it is limited to producing one enantiomeric series; (+)-sparteine affords products with the opposite absolute configuration, a requirement for accessing specific stereoisomers in drug development . Lupanine, despite being a ketonic derivative, exhibits a 7-fold weaker sodium channel blocking potency (IC50 1.2 mM vs. 168.8 μM for sparteine) and distinct in vivo pharmacological profile, rendering it unsuitable as a functional substitute in ion channel studies [1]. Racemic sparteine eliminates the enantioselectivity essential for asymmetric catalysis and chiral resolution applications [2].

(+)-Sparteine Evidence Guide: Head-to-Head Quantitative Differentiation vs. Comparators


(+)-Sparteine vs. (−)-Sparteine: Stereochemical Outcome Inversion in Asymmetric Synthesis

(+)-Sparteine serves as a chiral ligand that yields products with opposite absolute configuration compared to those obtained using (−)-sparteine. This inversion is a direct consequence of the enantiomeric relationship between the two ligands . While (−)-sparteine is commercially available and widely used, (+)-sparteine is the only natural enantiomer capable of providing the complementary stereochemical series, which is essential when accessing a specific enantiomer is required for biological activity or patent protection [1]. In a direct comparison of asymmetric lithiation reactions, the use of (+)-sparteine versus (−)-sparteine produced the opposite enantiomer of the target compound, with comparable levels of enantiomeric excess (ee) .

Asymmetric Synthesis Chiral Ligand Organolithium

(+)-Sparteine vs. Lupanine: Sodium Channel Blocking Potency Differential

In isolated single skeletal muscle fiber preparations, the sodium channel blocking potency of sparteine (unspecified enantiomer mixture) was directly compared to lupanine, its ketonic derivative. Sparteine exhibited an IC50 of 168.8 μM for half-maximal sodium current inhibition, whereas lupanine required 1.2 mM to achieve the same effect [1]. This represents a 7.1-fold difference in potency, indicating that the carbonyl group in lupanine substantially reduces its affinity for the sodium channel compared to the sparteine scaffold. For studies requiring sodium channel modulation, lupanine is not a suitable alternative due to its significantly weaker activity.

Ion Channel Pharmacology Antiarrhythmic Sodium Channel

(+)-Sparteine vs. Ajmaline and Quinidine: Relative Sodium Channel Blocker Potency Ranking

When compared to other Class 1a antiarrhythmic agents in the same experimental system, sparteine (168.8 μM) is approximately 25.6-fold less potent than ajmaline (IC50 6.6 μM) and approximately 3.0-fold less potent than quinidine (IC50 55.7 μM) [1]. This quantitative ranking establishes sparteine's relative position within the pharmacological class, which is critical for selecting appropriate concentrations in comparative studies and for interpreting structure-activity relationships. The data confirm that sparteine acts via the same mechanism (sodium channel blockade) but with distinct potency, allowing for nuanced experimental design where a moderate-potency blocker is required.

Cardiac Pharmacology Sodium Channel Class 1a Antiarrhythmic

(+)-Sparteine as a Validated CYP2D6 Probe Substrate: Comparative Metabolism Across Polymorphic Alleles

Sparteine is a well-established probe substrate for CYP2D6 phenotyping, used alongside debrisoquine, metoprolol, and dextromethorphan. A comparative metabolism study across human CYP2D6 variants (2D6*1, 2D*2, 2D*9, 2D*17) expressed in V79 cells confirmed that sparteine metabolism is highly dependent on the specific CYP2D6 allele, with CYP2D6*1 being the most active form for this substrate [1]. This validates sparteine's utility as a probe to assess CYP2D6 activity and to identify poor metabolizer phenotypes. In a population study of 278 subjects, 10.1% were identified as poor metabolizers of sparteine, confirming its sensitivity as a phenotyping tool [2]. The validated metabolic profile ensures that researchers can reliably use (+)-sparteine to investigate CYP2D6-mediated drug interactions and genetic polymorphisms.

Pharmacogenomics Drug Metabolism CYP2D6 Phenotyping

(+)-Sparteine Purity and Optical Purity Specifications: Quantitative Quality Control Benchmarks

Commercially sourced (+)-sparteine is characterized by stringent purity specifications essential for reproducibility in both pharmacological and synthetic applications. Typical supplier specifications include a minimum chemical purity of 98.0% (GC) and an optical purity of ≥99.0% enantiomeric excess (ee) . The specific optical rotation is consistently reported as [α]²⁰/D = +17.6° (c = 1, EtOH) or in the range of +15.5° to +17.5° . These specifications are critical; any deviation in enantiomeric purity would directly impact the stereochemical outcome in asymmetric synthesis and could confound biological assays where the enantiomers may exhibit differential activities. The availability of well-characterized, high-purity material ensures experimental consistency across different batches and laboratories.

Analytical Chemistry Quality Control Chiral Purity

Optimal Application Scenarios for (+)-Sparteine Based on Quantified Differentiation


Asymmetric Synthesis Requiring Access to the (+)-Enantiomeric Series

In medicinal chemistry and process development where the target molecule's desired biological activity resides in a specific enantiomer that is the mirror image of that produced by (−)-sparteine catalysis, (+)-sparteine is the essential chiral ligand [1]. This scenario is common when developing chiral drug candidates, where both enantiomers must be synthesized and tested to determine the eutomer (active enantiomer) and distomer (inactive or toxic enantiomer). (+)-Sparteine enables access to the stereochemical series that (−)-sparteine cannot provide, a critical capability for comprehensive structure-activity relationship (SAR) studies and for securing composition-of-matter patents on specific enantiomers [2].

Ion Channel Pharmacology Studies Requiring Moderate-Potency Sodium Channel Blockade

For electrophysiology experiments investigating sodium channel function where a high-potency blocker (e.g., ajmaline, IC50 6.6 μM) would cause complete and rapid inhibition, obscuring kinetic analysis, (+)-sparteine's moderate potency (IC50 168.8 μM) provides a more graded response [1]. This allows researchers to study partial blockade, concentration-dependent effects, and use-dependent block mechanisms with finer resolution. Its well-characterized potency relative to other Class 1a agents (3.0× less potent than quinidine) positions it as a useful tool for comparative pharmacology and for validating the sodium channel blocking activity of novel compounds [1].

CYP2D6 Pharmacogenomic Phenotyping and Drug-Drug Interaction Studies

As a validated probe substrate for CYP2D6, (+)-sparteine can be employed in clinical and preclinical studies to phenotype individuals for CYP2D6 activity (extensive vs. poor metabolizers) or to assess the inhibitory potential of new chemical entities on this critical drug-metabolizing enzyme [2][3]. The established metabolic profile across multiple CYP2D6 alleles and the known poor metabolizer frequency (approximately 10% in European-derived populations) provide a robust reference framework for interpreting results. This application is essential in early drug development to predict potential pharmacokinetic variability and drug-drug interactions involving CYP2D6 substrates [2].

Reference Standard for Chiral Analytical Method Development

The high optical purity (≥99% ee) and well-defined specific rotation ([α]²⁰/D = +17.6° in ethanol) of commercial (+)-sparteine make it an excellent reference standard for developing and validating chiral HPLC or NMR methods for determining enantiomeric purity of quinolizidine alkaloids . Its distinct and reproducible chiroptical properties allow for calibration of polarimeters and circular dichroism instruments, ensuring accurate quantification of enantiomeric excess in both natural product extracts and synthetic mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Sparteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.